4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenylacetic acid (4-FPAA) is a fluorinated aromatic compound that has garnered interest due to the unique properties of the fluorine atom. These properties have led to the widespread use and development of new organofluorine compounds in various fields such as agrochemistry, biotechnology, and pharmacology. The presence of fluorine atoms can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in pharmaceutical applications .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, including those related to 4-FPAA, often involves methods that aim for high fluorination selectivity. For instance, the concurrent fluoro-trifluoromethylation of arylacetylenes has been achieved using a combination of (phen)CuIII(CF3)3 and CsF, which allows for the production of various functionalized trifluoromethylated Z-alkenes . Additionally, the synthesis of novel fluorinated aromatic diamine monomers has been reported, which are used to create new fluorine-containing polyimides with good solubility and thermal stability .
Molecular Structure Analysis
The molecular structure of 4-FPAA and related compounds is influenced by the presence of fluorine atoms. For example, the orthogonal intramolecular C–F···C=O interaction observed in some fluorinated compounds may stabilize certain molecular conformations . The synthesis of tris(fluorophenyl)antimony dicarboxylates has also been explored, revealing that the antimony atoms in these complexes have trigonal bipyramidal coordination, with bond lengths and angles significantly influenced by the fluorine substituents .
Chemical Reactions Analysis
Fluorinated compounds exhibit unique reactivity patterns due to the electron-withdrawing nature of the fluorine atom. For instance, trifluorotriacetic acid lactone shows different regioselectivity of nucleophilic attack compared to its non-fluorinated analog, leading to the formation of various azaheterocycles . Moreover, an unexpected reactivity has been reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where the loss of fluorine atoms resulted in the formation of a trimeric compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-FPAA and related fluorinated compounds are significantly influenced by the fluorine atoms. The chromatographic selectivity study of 4-FPAA positional isomers has shown that the choice of organic modifier and temperature can greatly affect the retention and selectivity during separation processes. Thermodynamic analysis indicated that the separation selectivity is driven by different mechanisms, such as enthalpic or entropic processes . The fluorinated polyimides derived from related monomers exhibit excellent solubility, thermal stability, and mechanical properties, highlighting the impact of fluorination on material properties .
Scientific Research Applications
Fluorination and Charge-Transfer Complexes
4-Fluoro-3-(trifluoromethyl)phenylacetic acid is involved in fluorination processes, particularly through charge-transfer complexes. Madani et al. (2022) described a strategy for the fluorination of phenylacetic acid derivatives, highlighting the role of solvents in the reaction outcomes. This study indicates the compound's relevance in synthetic fluorination methodologies (Madani et al., 2022).
Chiral Derivatizing Agent in NMR Spectroscopy
The compound serves as a chiral derivatizing agent in nuclear magnetic resonance (NMR) spectroscopy. Hamman et al. (1991) demonstrated its use for determining the enantiomeric excess of secondary alcohols and primary amines. This application is crucial for understanding stereochemistry in organic compounds (Hamman et al., 1991).
Synthesis of Functionalized Compounds
In organic synthesis, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid plays a role in the synthesis of various functionalized compounds. For example, Barrelle and Hamman (1991) used it to distinguish enantiomers of alcohols, suggesting its utility in synthesizing stereochemically distinct molecules (Barrelle & Hamman, 1991).
Reactivity and Mechanism Studies
The compound is also significant in studying reaction mechanisms and reactivities. Stazi et al. (2010) reported an uncommon reactivity of a related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, providing insights into fluorine chemistry and its unexpected behaviors (Stazi et al., 2010).
Applications in Green Chemistry
4-Fluoro-3-(trifluoromethyl)phenylacetic acid has applications in green chemistry, particularly in water-based reactions. Griesbeck et al. (2012) explored its use in photodecarboxylation of arylacetic acids in water, emphasizing its role in environmentally friendly chemical processes (Griesbeck et al., 2012).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQPQAYFSXCYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372165 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
CAS RN |
220227-47-4 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220227-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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